molecular formula C6H2Cl2FI B6161169 1,4-dichloro-2-fluoro-5-iodobenzene CAS No. 1393843-49-6

1,4-dichloro-2-fluoro-5-iodobenzene

Cat. No.: B6161169
CAS No.: 1393843-49-6
M. Wt: 290.9
InChI Key:
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Description

1,4-Dichloro-2-fluoro-5-iodobenzene is a chemical compound with the molecular formula C6H2Cl2FI . This compound is notable for its unique combination of halogen atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

The synthesis of 1,4-dichloro-2-fluoro-5-iodobenzene typically involves halogenation reactions. One common method includes the iodination of 1,4-dichloro-2-fluorobenzene using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper powder to facilitate the iodination process.

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. These methods are optimized for large-scale production, focusing on efficiency and cost-effectiveness.

Chemical Reactions Analysis

1,4-Dichloro-2-fluoro-5-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted benzene derivatives.

    Oxidation and Reduction: The iodine atom in the compound can be oxidized to form iodobenzene derivatives or reduced to form deiodinated products. Typical oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

    Coupling Reactions: The compound can undergo coupling reactions such as the Suzuki-Miyaura or Heck reactions, forming biaryl compounds.

Scientific Research Applications

1,4-Dichloro-2-fluoro-5-iodobenzene has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of halogenated aromatic compounds’ effects on biological systems, including their interactions with enzymes and receptors.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers, where its unique halogenation pattern imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-fluoro-5-iodobenzene involves its interaction with various molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, making the compound valuable in biochemical research .

Comparison with Similar Compounds

1,4-Dichloro-2-fluoro-5-iodobenzene can be compared with other halogenated benzenes, such as:

    1,4-Dichloro-2-iodobenzene: Similar in structure but lacks the fluorine atom, which may affect its reactivity and applications.

    1,3-Dichloro-2-fluoro-5-iodobenzene: Differing in the position of the chlorine atoms, which can influence its chemical behavior and suitability for specific reactions.

    1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Contains a bromine atom instead of one of the chlorine atoms, potentially altering its reactivity and interaction with other molecules.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-dichloro-2-fluoro-5-iodobenzene involves the introduction of chlorine, fluorine, and iodine atoms onto a benzene ring.", "Starting Materials": [ "Benzene", "Chlorine gas", "Fluorine gas", "Iodine", "Iron(III) chloride", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Nitration of benzene with a mixture of nitric and sulfuric acids to form nitrobenzene", "Reduction of nitrobenzene to aniline using iron and hydrochloric acid", "Diazotization of aniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Sandmeyer reaction of diazonium salt with copper(I) iodide to form iodobenzene", "Chlorination of iodobenzene with chlorine gas and iron(III) chloride to form 1-chloro-4-iodobenzene", "Fluorination of 1-chloro-4-iodobenzene with fluorine gas and sodium bicarbonate to form 1-chloro-4-fluoro-2-iodobenzene", "Chlorination of 1-chloro-4-fluoro-2-iodobenzene with chlorine gas and iron(III) chloride to form 1,4-dichloro-2-fluoro-5-iodobenzene" ] }

CAS No.

1393843-49-6

Molecular Formula

C6H2Cl2FI

Molecular Weight

290.9

Purity

95

Origin of Product

United States

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